Isofetamid
Overview
Description
Isofetamid is a novel fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHI). It was discovered and developed by Ishihara Sangyo Kaisha (ISK) and is known for its unique chemical structure, which includes a phenyl-oxo-ethyl thiophene amide moiety . This compound is highly effective against a broad range of fungi, particularly those in the Ascomycota phylum, such as Botrytis spp., Sclerotinia spp., Monilinia spp., and Venturia spp . It is widely used in integrated pest management programs due to its minimal impact on beneficial insects and mites .
Mechanism of Action
Target of Action
Isofetamid is a novel SDHI (Succinate Dehydrogenase Inhibitor, FRAC code 7) fungicide . The primary target of this compound is the succinate dehydrogenase (SDH) of Complex II, a key enzyme of the mitochondrial respiratory chain .
Mode of Action
This compound acts specifically on the succinate dehydrogenase (SDH) of Complex II . By inhibiting SDH, this compound impairs energy (ATP) production by the respiratory chain and the synthesis of amino acids, lipids, and fatty acids (metabolites essential to cell function) at the Krebs cycle stage .
Biochemical Pathways
The inhibition of SDH by this compound affects two essential metabolic pathways in the fungal cell. Firstly, it impairs the production of ATP by the respiratory chain, which is crucial for energy supply. Secondly, it disrupts the synthesis of vital metabolites at the Krebs cycle stage, including amino acids, lipids, and fatty acids .
Pharmacokinetics
This compound is rapidly and almost completely absorbed following administration . It is metabolized in rats by two main routes: O-dealkylation and hydroxylation, followed by glucuronidation . Minor metabolic routes include methylation, sulfation, and cleavage between the benzene and thiophene ring structures . The residue definition for compliance with the MRL and dietary risk assessment for animal commodities was the sum of this compound and 2-[3-methyl-4-[2-methyl-2-(3-methylthiophene-2-carboxamido) propanoyl] phenoxy] propanoic acid (PPA), expressed as this compound .
Result of Action
The result of this compound’s action is the inhibition of cellular respiration in fungi, leading to their death . It exhibits excellent activity against a broad range of fungi, but is especially effective on the Ascomycota .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. This compound residues are stable at -20 °C for at least 12 months in various plant commodities .
Biochemical Analysis
Biochemical Properties
Isofetamid acts as a succinate dehydrogenase inhibitor, specifically targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain . By inhibiting SDH, this compound disrupts the electron transport chain, leading to impaired cellular respiration and energy production . This inhibition affects the synthesis of essential metabolites such as amino acids, lipids, and fatty acids . This compound interacts with the SDH enzyme by binding to the ubiquinone-binding site, thereby preventing the transfer of electrons from succinate to ubiquinone .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By inhibiting SDH, it disrupts cellular respiration, leading to reduced ATP production . This energy deficit can impair cell function and viability. This compound also affects cell signaling pathways and gene expression by altering the redox state of the cell . Additionally, it can influence cellular metabolism by disrupting the Krebs cycle, leading to an accumulation of succinate and a decrease in downstream metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its specific binding to the SDH enzyme at the ubiquinone-binding site . This binding prevents the transfer of electrons from succinate to ubiquinone, thereby inhibiting the electron transport chain and reducing ATP production . This compound’s inhibition of SDH also leads to an accumulation of succinate, which can further disrupt cellular metabolism and signaling pathways . Additionally, this compound may induce changes in gene expression by altering the redox state of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable at -20°C for at least 12 months in various plant and animal commodities . Over time, this compound can degrade, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have persistent effects on cellular function, including sustained inhibition of cellular respiration and energy production .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound is rapidly absorbed and primarily excreted through bile and urine . At high doses, absorption is incomplete, leading to higher plasma concentrations and prolonged exposure . In animal studies, high doses of this compound have been associated with toxic effects, including liver and thyroid toxicity . The no-observed-adverse-effect level (NOAEL) for this compound in mice was determined to be 1000 ppm, based on decreased weight gain at higher doses .
Metabolic Pathways
This compound is metabolized in rats through two main routes: O-dealkylation and hydroxylation, followed by glucuronidation . Minor metabolic routes include methylation, sulfation, and cleavage between the benzene and thiophene ring structures . These metabolic pathways lead to the formation of various metabolites, which are then excreted through bile and urine . This compound’s inhibition of SDH also affects metabolic flux, leading to an accumulation of succinate and a decrease in downstream metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to different tissues, including the liver and thyroid . This compound is primarily excreted through bile and urine, with biliary excretion being a major route of elimination . The compound’s distribution within cells is influenced by its binding to the SDH enzyme and its interactions with other cellular components .
Subcellular Localization
This compound’s subcellular localization is primarily within the mitochondria, where it exerts its inhibitory effects on the SDH enzyme . The compound’s localization to the mitochondria is facilitated by its ability to cross cellular membranes and bind to the ubiquinone-binding site of the SDH enzyme . This subcellular localization is crucial for this compound’s function as a succinate dehydrogenase inhibitor and its impact on cellular respiration and metabolism .
Preparation Methods
Isofetamid is synthesized using m-cresol as a starting material. The synthetic route involves several steps:
Friedel-Crafts Acylation: m-cresol undergoes acylation to form an intermediate.
Etherification: The phenol function of the intermediate is etherified.
α-Ketobromination: The intermediate undergoes α-ketobromination.
Bromo-Azido Exchange: The brominated intermediate is converted to an azide.
Azide Reduction: The azide is reduced to form the this compound amine.
Amidation: The this compound amine is then amidated with 3-methylthiophene-2-carbonylchloride to produce this compound.
Industrial production methods involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Isofetamid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Isofetamid has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical structure and reactivity, contributing to the development of new fungicides and agrochemicals.
Biology: It is used to study fungal physiology and the mechanisms of fungal resistance to fungicides.
Comparison with Similar Compounds
Isofetamid is unique among SDHI fungicides due to its flexible molecular structure, which allows it to remain effective against fungal isolates resistant to other SDHI fungicides . Similar compounds include:
Fluopyram: Another SDHI fungicide with a phenethylamide derivative.
Benzovindiflupyr: An SDHI fungicide with an anilide moiety.
Fluxapyroxad: An SDHI fungicide with a rigid structure.
This compound’s unique structure and flexibility at the binding site make it effective against resistant fungal strains, setting it apart from other SDHI fungicides .
Properties
IUPAC Name |
3-methyl-N-[2-methyl-1-(2-methyl-4-propan-2-yloxyphenyl)-1-oxopropan-2-yl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3S/c1-12(2)24-15-7-8-16(14(4)11-15)18(22)20(5,6)21-19(23)17-13(3)9-10-25-17/h7-12H,1-6H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKZDPFZIZQROT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC(C)(C)C(=O)C2=C(C=C(C=C2)OC(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893848 | |
Record name | Isofetamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875915-78-9 | |
Record name | Isofetamid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875915-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isofetamid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875915789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isofetamid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50893848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-N-[2-methyl-1-(2-methyl-4-propan-2-yloxyphenyl)-1-oxopropan-2-yl]thiophene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOFETAMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95499Z1H0H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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